2-(2,4-Dimethylphenoxy)propanohydrazide

Description

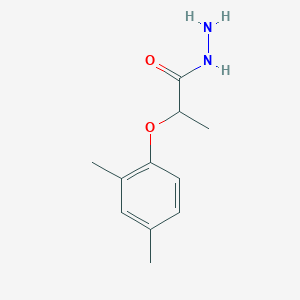

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-dimethylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSFMYYHYJMRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395198 | |

| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-55-1 | |

| Record name | 2-(2,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dimethylphenoxy Propanohydrazide

Established Synthetic Routes to 2-(2,4-Dimethylphenoxy)propanohydrazide

The synthesis of this compound typically follows a multi-step sequence, beginning with the formation of a phenoxypropanoic acid intermediate, which is then converted to the final hydrazide product.

Traditional Preparative Methods for Phenoxypropanohydrazides

The cornerstone of traditional phenoxypropanohydrazide synthesis is a two-stage process: the formation of a phenoxyalkanoic acid via the Williamson ether synthesis, followed by conversion of the acid to the hydrazide.

The initial step involves the reaction of a phenol (B47542) with an α-haloalkanoic acid or its corresponding ester. In the case of this compound, this would involve the reaction of 2,4-dimethylphenol (B51704) with a 2-halopropanoic acid derivative, such as 2-bromopropanoic acid or its ethyl ester, in the presence of a base. The base, typically sodium or potassium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide in an SN2 reaction to form the ether linkage.

The resulting 2-(2,4-dimethylphenoxy)propanoic acid is then typically converted to its corresponding ester, often an ethyl or methyl ester, through Fischer esterification. This involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Finally, the ester is converted to the desired hydrazide through hydrazinolysis. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303), where the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the more stable hydrazide. This method is a widely used and practical approach for preparing hydrazides from their corresponding esters.

A general representation of this traditional synthetic pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Ether Formation | 2,4-Dimethylphenol, Ethyl 2-bromopropanoate | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | Ethyl 2-(2,4-dimethylphenoxy)propanoate |

| 2. Hydrazinolysis | Ethyl 2-(2,4-dimethylphenoxy)propanoate | Hydrazine hydrate (NH₂NH₂·H₂O), Solvent (e.g., Ethanol), Reflux | This compound |

Emerging Synthetic Strategies and Catalytic Approaches for this compound

While the traditional methods are robust, modern organic synthesis seeks more efficient, milder, and environmentally benign alternatives. For the synthesis of the ether linkage in the precursor, emerging strategies focus on catalytic C-O cross-coupling reactions. eurekaselect.com Transition metal catalysts, particularly those based on palladium and copper, have been extensively developed for the formation of aryl ethers under milder conditions than the classical Williamson synthesis. numberanalytics.com These methods can often tolerate a wider range of functional groups and may proceed with lower energy input.

For the formation of the hydrazide moiety, novel methods are being explored to circumvent the need for an intermediate ester. Direct conversion of carboxylic acids to hydrazides can be achieved using coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), which activate the carboxylic acid for nucleophilic attack by hydrazine. acs.org Furthermore, solvent-free methods, such as microwave-assisted synthesis, have been shown to accelerate the reaction between carboxylic acids and hydrazine hydrate, offering a greener and more rapid alternative to conventional heating. egranth.ac.in

Derivatization Pathways and Functionalization of this compound

The structure of this compound offers two primary sites for chemical modification: the hydrazide moiety and the aromatic ring.

Chemical Modifications at the Hydrazide Moiety

The hydrazide functional group is a versatile platform for a variety of chemical transformations, making it a valuable synthon in medicinal chemistry. mdpi.com A common derivatization involves the condensation of the terminal -NH₂ group with aldehydes or ketones to form N-acylhydrazones. ekb.egnih.gov These reactions are typically carried out in an alcoholic solvent, often with acid catalysis, and proceed in high yield. nih.gov

The N-acylhydrazone scaffold is of significant interest due to its presence in numerous biologically active compounds. nih.gov

Furthermore, the hydrazide moiety can participate in cyclization reactions to form various five- and six-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles. mdpi.com These transformations often involve reaction with reagents containing two electrophilic centers. The resulting heterocyclic compounds are important structural motifs in many pharmaceutical agents.

| Reaction Type | Reagents | Product Class |

| N-Acylhydrazone formation | Aldehydes or Ketones | N-Acylhydrazones |

| Cyclization | Carbon disulfide, Acid chlorides, etc. | Oxadiazoles, Thiadiazoles, etc. |

Substitutions and Transformations on the 2,4-Dimethylphenoxy Aromatic Ring

The 2,4-dimethylphenoxy ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents—the ether linkage and the two methyl groups—are ortho-, para-directing and activating. The positions on the ring available for substitution are C3, C5, and C6. The steric hindrance from the adjacent propionohydrazide (B1585097) group and the methyl group at C2 would likely influence the regioselectivity of these reactions.

Potential EAS reactions include:

Halogenation: Bromination, for example, would likely occur at the less sterically hindered positions. The reaction of 2,4-dimethylphenol with bromine is known to initially yield 6-bromo-2,4-dimethylphenol, suggesting that the position para to the hydroxyl (and by extension, the ether group) and ortho to a methyl group is highly activated. rsc.org

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. The directing effects of the existing groups would favor substitution at the available ortho and para positions.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, further functionalizing the molecule. The regioselectivity would again be governed by the directing effects of the substituents and steric factors.

Mechanistic Investigations of this compound Synthesis and Reactivity

The synthesis of this compound involves well-understood reaction mechanisms. The formation of the ether linkage via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgmdpi.com The phenoxide ion, acting as a potent nucleophile, attacks the electrophilic carbon atom bearing the leaving group (e.g., a halogen) on the propanoate substrate. This is a single-step concerted process where the C-O bond is formed simultaneously as the C-halogen bond is broken.

The subsequent conversion of the ester to the hydrazide is a classic example of nucleophilic acyl substitution. egranth.ac.in The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydrazine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the expulsion of the alkoxy group as the leaving group, to yield the final hydrazide product. This addition-elimination mechanism is characteristic of reactions at the carbonyl group of carboxylic acid derivatives.

The derivatization reactions also follow established mechanistic pathways. The formation of N-acylhydrazones involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine linkage. Electrophilic aromatic substitution reactions on the 2,4-dimethylphenoxy ring proceed via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, after the initial attack of the electrophile. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

Elucidation of Reaction Mechanisms in Formation and Derivatization

The formation and subsequent reactions of this compound are governed by nucleophilic acyl substitution and condensation reactions.

Formation of this compound:

The most common and direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(2,4-dimethylphenoxy)propanoic acid. This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of hydrazine hydrate, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the ester's alkoxy group, making it a better leaving group (an alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation: A final deprotonation step yields the stable this compound.

The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and often with heating to drive the reaction to completion.

Derivatization of this compound:

The hydrazide moiety is a gateway to a variety of heterocyclic and open-chain derivatives. The lone pair of electrons on the terminal nitrogen atom makes it highly nucleophilic, enabling reactions with various electrophiles.

Formation of Hydrazones: Reaction with aldehydes and ketones in the presence of an acid catalyst results in the formation of hydrazones. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond characteristic of hydrazones.

Formation of Thiosemicarbazides: Treatment with isothiocyanates leads to the formation of thiosemicarbazides. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the thiosemicarbazide (B42300) derivative.

These derivatization reactions are crucial for creating a diverse range of molecules from the parent hydrazide.

Kinetic and Thermodynamic Aspects of Chemical Transformations involving this compound

Kinetics of Formation and Derivatization:

The rate of formation of this compound from its corresponding ester is influenced by several factors:

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Concentration of Reactants: Higher concentrations of the ester and hydrazine hydrate will lead to a faster reaction rate.

Steric Hindrance: The steric bulk around the carbonyl group of the ester can affect the rate of nucleophilic attack. In the case of this compound, the methyl group on the propanoic acid chain and the dimethyl-substituted phenoxy group may have a modest influence on the reaction kinetics compared to simpler analogues.

For derivatization reactions, such as hydrazone formation, the reaction rate is often pH-dependent. The rate-limiting step at neutral pH is typically the dehydration of the tetrahedral intermediate. nih.gov

Thermodynamics of Formation and Derivatization:

The formation of hydrazides from esters and hydrazine is generally a thermodynamically favorable process, driven by the formation of the stable amide-like hydrazide bond and the release of an alcohol molecule.

The thermodynamic parameters for the formation of a related compound, hydrazodicarbonamide, from urea (B33335) and hydrazine have been studied, providing an example of the thermodynamic considerations in such reactions. While not directly transferable, these studies indicate that the formation of the N-N bond in the product is a key driving force.

The derivatization reactions are also typically thermodynamically favorable. For instance, the formation of hydrazones is driven by the formation of a stable C=N double bond and the elimination of a small, stable molecule (water).

Below is a table summarizing the expected influence of various parameters on the chemical transformations of this compound, based on general chemical principles.

| Transformation | Parameter | Expected Effect on Rate | Thermodynamic Consideration |

| Hydrazide Formation | Temperature | Increase | Favorable (Exothermic) |

| Reactant Concentration | Increase | Favorable | |

| Steric Hindrance | Decrease | Minimal Effect | |

| Hydrazone Formation | pH | pH-dependent (often faster under mild acid) | Favorable |

| Electrophilicity of Carbonyl | Increase | Favorable | |

| Thiosemicarbazide Formation | Electrophilicity of Isothiocyanate | Increase | Favorable |

It is important to emphasize that the data presented here for the kinetic and thermodynamic aspects are based on analogous systems, and experimental studies on this compound are required for precise quantitative data.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,4 Dimethylphenoxy Propanohydrazide

Spectroscopic Analysis of 2-(2,4-Dimethylphenoxy)propanohydrazide and its Derivatives

Spectroscopic methodologies are fundamental in determining the structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, a wealth of information regarding functional groups, bonding, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

Based on the analysis of its precursor, 2-(2,4-dimethylphenoxy)propanoic acid, and general principles of NMR spectroscopy, the expected chemical shifts for the hydrazide can be predicted.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. The aromatic protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to their different electronic environments, the three aromatic protons should exhibit unique chemical shifts and coupling patterns. The two methyl groups attached to the aromatic ring would likely appear as singlets in the upfield region (around δ 2.2-2.4 ppm). The methine proton of the propanohydrazide moiety (CH) is expected to be a quartet, coupled to the adjacent methyl protons, and its chemical shift would be influenced by the neighboring oxygen and carbonyl groups. The methyl protons of the ethyl group (CH₃) would appear as a doublet. The protons of the hydrazide group (-NH-NH₂) would present as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon of the hydrazide is expected to have a chemical shift in the range of δ 170-180 ppm. The aromatic carbons would generate a series of signals between δ 110-160 ppm. The carbons of the two methyl groups on the phenyl ring would be found at higher field (around δ 15-25 ppm), while the carbons of the propanohydrazide side chain would have characteristic shifts. For instance, in propanoic acid, the methyl carbon appears around 9 ppm, the methylene carbon around 28 ppm, and the carboxyl carbon around 179 ppm docbrown.info.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| Ar-CH₃ | 2.2 - 2.4 | 15 - 25 |

| O-CH | ~4.5 | ~70-80 |

| CH-CH₃ | ~1.5 (doublet) | ~15-20 |

| C=O | - | 170 - 180 |

| NH | variable (broad) | - |

| NH₂ | variable (broad) | - |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl (C=O) and N-H stretching vibrations. The C=O stretch of the hydrazide is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amine and secondary amide functionalities would appear as broad bands in the 3200-3400 cm⁻¹ region. Other characteristic bands would include C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone stretches would be expected to show strong signals in the Raman spectrum. Computational studies on the related 2-phenoxy propionic acid have aided in the assignment of its vibrational spectra, a methodology that would be equally valuable for this compound nih.govresearchgate.net.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Amide & Amine) | 3200 - 3400 (broad) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2970 | 2850 - 2970 |

| C=O Stretch (Hydrazide) | 1650 - 1680 (strong) | 1650 - 1680 |

| C=C Stretch (Aromatic) | 1500 - 1600 | 1500 - 1600 (strong) |

| C-O Stretch (Ether) | 1200 - 1250 | 1200 - 1250 |

Mass Spectrometry in Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular formula.

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways. A common fragmentation for ethers is the cleavage of the C-C bond next to the oxygen atom libretexts.org. Another expected fragmentation is the loss of the hydrazide group or parts of it. The fragmentation pattern of the related 2,4-dimethylphenol (B51704) shows a strong molecular ion peak and a significant fragment corresponding to the loss of a methyl group nist.govmzcloud.org. For propanoic acid, key fragments are observed at m/z values corresponding to the loss of the ethyl group and the carboxyl group docbrown.info. The fragmentation of this compound would be a composite of these patterns, with key fragments likely arising from the cleavage of the ether bond, the propanohydrazide side chain, and the loss of the dimethylphenoxy moiety.

Predicted Fragmentation Pathways:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon.

McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

Cleavage of the ether bond: This could result in fragments corresponding to the 2,4-dimethylphenoxide radical and the propanohydrazide cation, or vice versa.

| Fragment Ion | Proposed Structure |

| [M - 15]⁺ | Loss of a CH₃ group |

| [M - 43]⁺ | Loss of the CONHNH₂ group |

| [M - 121]⁺ | Loss of the 2,4-dimethylphenoxy group |

| m/z 121 | [ (CH₃)₂C₆H₃O ]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound is the 2,4-dimethylphenyl group. The parent compound, 2,4-dimethylphenol, exhibits an absorption maximum at 296 nm nih.gov. This absorption is attributed to the π → π* transitions within the aromatic ring. The presence of the propanohydrazide side chain is not expected to significantly alter the position of this absorption maximum as it is not in direct conjugation with the aromatic ring. The exact λ_max and molar absorptivity would be influenced by the solvent used for the analysis.

X-ray Crystallographic Analysis of this compound and Related Structures

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

In the crystal structure of 2-(4-Bromophenoxy)propanohydrazide (B1334819), the bromophenoxy group is nearly perpendicular to the plane of the propanohydrazide moiety, with a dihedral angle of 82.81 (7)° nih.govresearchgate.net. This twisted conformation is likely a common feature for this class of compounds. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form columns of molecules nih.govresearchgate.net. It is highly probable that this compound would adopt a similar conformation and exhibit analogous hydrogen bonding patterns in the solid state.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| 2-(4-Bromophenoxy)propanohydrazide | Monoclinic | P2₁/c | 10.2598 | 4.8009 | 23.322 | 112.712 | nih.govresearchgate.net |

| This data for a closely related compound suggests the likely crystallographic parameters for this compound. |

The detailed structural parameters obtained from such a study, including the precise arrangement of the dimethylphenyl group relative to the propanohydrazide chain, are invaluable for understanding intermolecular interactions and for computational modeling studies.

Analysis of Supramolecular Architectures and Intermolecular Interactions

The study of supramolecular chemistry involves the examination of how molecules assemble through non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial in determining the bulk properties of a material. Key intermolecular forces that are typically analyzed include:

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of this compound, the hydrazide functional group (-CONHNH2) provides potential hydrogen bond donors (the N-H groups) and acceptors (the C=O and N atoms). The ether oxygen in the phenoxy group could also act as a hydrogen bond acceptor. The specific network of hydrogen bonds in the crystal lattice would significantly influence its stability and physical properties.

π-π Stacking: The dimethylphenoxy group in the molecule contains an aromatic ring. These electron-rich systems can interact with each other through π-π stacking, where the planes of the aromatic rings align. The geometry and distance of this stacking can vary, leading to different packing arrangements.

Hirshfeld Surface Analysis: This computational method is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution around a molecule, allowing for the identification of close contacts with neighboring molecules. Different types of interactions are color-coded on the surface, and a corresponding "fingerprint plot" provides a two-dimensional summary of these interactions, indicating the proportion of the surface involved in each type of contact (e.g., H···H, O···H, C···H).

Without experimental crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed, and the nature and extent of its intermolecular interactions remain theoretical.

Investigation of Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in fields like pharmaceuticals and materials science.

The investigation into the potential polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystal form would then be analyzed to determine if it represents a unique polymorph. The way the molecules pack together in the crystal lattice, known as crystal packing, would be a key focus of such an investigation.

Currently, there are no published studies detailing any attempts to identify or characterize different polymorphic forms of this compound.

Computational Chemistry and Theoretical Modeling of 2 2,4 Dimethylphenoxy Propanohydrazide

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

Geometry Optimization and Conformational Analysis of 2-(2,4-Dimethylphenoxy)propanohydrazide

A crucial first step in the computational study of a molecule is to determine its most stable three-dimensional structure, or structures. Geometry optimization calculations would be performed to locate the minimum energy conformation of this compound. This would involve systematically exploring the molecule's potential energy surface to identify all stable conformers and the energy barriers between them. The resulting data would provide insights into the molecule's flexibility and preferred shapes.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps, Charge Distribution, and Electrostatic Potential Maps

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Charge Distribution: Analysis of the distribution of electron density across the molecule would reveal which atoms carry partial positive or negative charges. This information is vital for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution on the molecule's surface. They are invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound would aid in the interpretation of experimental NMR spectra.

IR Frequencies: The calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound over time. By simulating the movements of the atoms, MD can provide a deeper understanding of the molecule's conformational landscape, flexibility, and how it interacts with its environment, such as a solvent or a biological receptor.

In-silico Exploration of Reaction Mechanisms and Transition States

Computational methods can be employed to study the potential chemical reactions involving this compound. By mapping the reaction pathways and identifying the transition state structures and their associated energy barriers, researchers can gain insights into the kinetics and thermodynamics of these reactions.

Structure-Property Relationship Studies Through Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational studies can establish structure-property relationships. This approach is instrumental in designing new molecules with desired characteristics.

Coordination Chemistry Involving 2 2,4 Dimethylphenoxy Propanohydrazide and Hydrazide Analogues

Design and Synthesis of Metal Complexes Utilizing Hydrazide Ligands

The synthesis of metal complexes with hydrazide ligands, such as 2-(2,4-Dimethylphenoxy)propanohydrazide, typically involves the reaction of the hydrazide with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol (B129727), and dimethylformamide (DMF).

The general synthetic route can be represented as:

MLx + n(Hydrazide) → [M(Hydrazide)n]Lx

Where M represents the metal ion, L is the counter-ion from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻), and n is the stoichiometric ratio of the ligand to the metal ion. The reaction is often carried out under reflux to ensure completion. The resulting metal complexes can then be isolated by filtration and purified by recrystallization. The stoichiometry of the resulting complexes, typically with metal-to-ligand ratios of 1:1 or 1:2, can be influenced by the reaction conditions, including the molar ratio of reactants, pH, and temperature.

Structural Characterization of this compound-Metal Complexes

The structural elucidation of metal-hydrazide complexes is paramount to understanding their properties. This is typically achieved through a combination of analytical and spectroscopic techniques.

Hydrazide ligands like this compound are versatile and can coordinate to metal ions in several ways. The most common mode of coordination is as a bidentate ligand, utilizing the carbonyl oxygen and the terminal amino nitrogen to form a stable five-membered chelate ring.

The geometry of the resulting metal complex is dictated by the coordination number of the central metal ion and the nature of the ligands. For instance, with transition metals, common geometries include octahedral, tetrahedral, and square planar. Lanthanide complexes often exhibit higher coordination numbers, leading to more complex geometries. Based on studies of analogous hydrazide complexes, a variety of coordination geometries would be expected for complexes of this compound.

Table 1: Expected Coordination Geometries for Metal Complexes of Hydrazide Ligands

| Metal Ion | Coordination Number | Typical Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Fe(III) | 6 | Octahedral |

| La(III) | >6 | Various (e.g., Tricapped Trigonal Prismatic) |

This table is based on general observations for hydrazide complexes and represents expected, not experimentally confirmed, geometries for this compound complexes.

Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the hydrazide ligand. Key spectral changes upon complexation include:

A shift of the ν(C=O) (carbonyl) stretching vibration to a lower frequency, indicating coordination through the carbonyl oxygen.

A shift in the ν(N-H) stretching vibrations of the -NH₂ group, suggesting the involvement of the amino nitrogen in coordination.

The appearance of new bands at lower frequencies corresponding to ν(M-O) and ν(M-N) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can provide valuable information about the ligand environment in diamagnetic complexes. The disappearance of the -NH proton signal upon deuteration and shifts in the signals of protons and carbons near the coordination sites can confirm the binding mode.

Electronic (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. The appearance of d-d transition bands in the visible region for transition metal complexes is a key indicator of their formation and geometry.

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and nature of the metal-ligand bond in hydrazide complexes can be investigated using a combination of experimental techniques and theoretical calculations. Magnetic susceptibility measurements can determine the number of unpaired electrons in a complex, which is indicative of the metal's oxidation state and the ligand field strength.

Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure, calculate molecular orbitals, and analyze the nature of the bonding between the metal and the this compound ligand. These studies can provide a deeper understanding of the charge distribution and the covalent/ionic character of the metal-ligand bonds.

Reactivity and Stability Profiles of Metal-Hydrazide Complexes

The stability of these complexes is a critical parameter, often quantified by their formation constants. In general, the chelate effect of bidentate hydrazide coordination contributes to the high thermodynamic stability of the resulting complexes. The thermal stability of these compounds can be assessed using techniques like thermogravimetric analysis (TGA), which provides information on their decomposition patterns and thermal endurance.

Exploration of 2 2,4 Dimethylphenoxy Propanohydrazide in Applied Chemical Research

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

Carboxylic acid hydrazides are recognized as pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. mdpi.comnih.gov The propanohydrazide moiety in 2-(2,4-dimethylphenoxy)propanohydrazide serves as a versatile precursor for constructing various heterocyclic rings. For instance, analogous compounds like 2-(4-bromophenoxy)propanohydrazide (B1334819) are instrumental in synthesizing azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles. nih.gov

The hydrazide functional group (-CONHNH2) is highly reactive and can undergo cyclization or cycloaddition reactions with various reagents to form stable heterocyclic systems. mdpi.com This reactivity makes this compound a valuable building block for chemists aiming to develop novel compounds with specific biological or material properties. The synthesis of such heterocyclic derivatives often involves the reaction of the hydrazide with compounds like isocyanates or isothiocyanates, leading to the formation of semicarbazides and thiosemicarbazides, which are themselves important intermediates. mdpi.com

The general synthetic utility of phenoxy alkanoic acid hydrazides is highlighted by their conversion into various heterocyclic systems. The reaction pathways often depend on the specific reagents and conditions used, allowing for a diverse range of molecular architectures to be accessed from a single precursor.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant Class | Resulting Heterocyclic System | Potential Applications |

| Carbon disulfide | 1,3,4-Oxadiazoles | Antimicrobial, Antifungal |

| Isothiocyanates | 1,2,4-Triazoles | Anticancer, Antiviral |

| Dicarbonyl compounds | Pyrazoles, Pyridazines | Anti-inflammatory, Agrochemical |

| Aromatic aldehydes | Hydrazones (precursors to various heterocycles) | Medicinal chemistry, Material science |

Application in the Development of Novel Functional Materials

The hydrazide functional group is not only a key player in organic synthesis but also offers unique properties for the development of functional materials. Hydrazide derivatives have been successfully incorporated into polymers to create materials with specific functionalities. rsc.org For example, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold for creating functional polymers through post-polymerization modification. rsc.org This suggests that this compound could be utilized as a monomer or a modifying agent to impart specific characteristics to polymeric materials.

The ability of hydrazides to form strong hydrogen bonds and coordinate with metal ions makes them attractive for applications in areas such as adsorbents for environmental remediation. A study on a hydrazide derivative of polymethylacrylate showed its effectiveness in removing cupric ions from aqueous solutions. aimspress.com This indicates a potential application for materials functionalized with this compound in the treatment of industrial wastewater.

Furthermore, hydrazone derivatives, which can be readily synthesized from hydrazides, have been investigated for their use in polymer synthesis and as initiators for polymerization processes. researchgate.net The incorporation of the 2,4-dimethylphenoxy group could further tailor the properties of such materials, for instance, by enhancing their thermal stability or solubility in specific solvents.

Investigation in Agrochemical Research as a Structural Template or Precursor

The structural similarity of this compound to the well-known class of phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid), makes it an interesting candidate for agrochemical research. researchgate.netrjptonline.org Phenoxy herbicides act as synthetic auxins, disrupting plant growth by causing uncontrolled cell division. nufarm.com The biological activity of these herbicides is highly dependent on the substitution pattern on the aromatic ring. mdpi.com

This compound can serve as a valuable structural template for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the hydrazide moiety or the substituents on the phenyl ring, researchers can explore how these changes affect the herbicidal activity. This approach is crucial for the development of new, more selective, and environmentally benign herbicides. mdpi.com

The hydrazide group itself can be a source of further chemical diversity. It can be converted into a variety of other functional groups or used to link the phenoxypropane moiety to other molecular fragments, allowing for the creation of a library of compounds for biological screening. mdpi.com The insights gained from such studies could lead to the discovery of novel agrochemicals with improved efficacy and reduced environmental impact.

Table 2: Structural Comparison of this compound and 2,4-D

| Feature | This compound | 2,4-D (2,4-Dichlorophenoxyacetic acid) |

| Core Structure | Phenoxypropanoic acid derivative | Phenoxyacetic acid |

| Aromatic Substitution | 2,4-Dimethyl | 2,4-Dichloro |

| Functional Group | Hydrazide (-CONHNH2) | Carboxylic acid (-COOH) |

| Potential Role in Agrochemicals | Structural template for SAR studies, precursor for novel herbicides | Active herbicide (synthetic auxin) |

Utilization in Biological Chemistry Studies Focused on Molecular Interactions and Mechanistic Insights

The hydrazide moiety is a well-established pharmacophore in medicinal chemistry, present in a number of clinically used drugs. researchgate.net Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comrjptonline.org This broad spectrum of activity is often attributed to the ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological macromolecules like enzymes and receptors. researchgate.net

Therefore, this compound could be a valuable tool in biological chemistry for studying molecular interactions. Its structure allows for systematic modifications to probe the binding pockets of enzymes or receptors. The 2,4-dimethylphenoxy group provides a lipophilic region that can interact with hydrophobic pockets, while the hydrazide group can act as a hydrogen bond donor and acceptor.

By synthesizing a series of derivatives of this compound and evaluating their biological activity, researchers can gain mechanistic insights into various biological processes. For example, hydrazide-containing compounds have been investigated as enzyme inhibitors, and understanding how the structure of the inhibitor relates to its potency can aid in the rational design of new therapeutic agents. nih.gov The study of such compounds contributes to a deeper understanding of the fundamental principles of molecular recognition in biological systems.

Q & A

Q. What are the established synthetic routes for 2-(2,4-Dimethylphenoxy)propanohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with esterification of 2,4-dimethylcarbolic acid using ethyl bromoacetate under reflux with a strong base (e.g., KOH or NaOH) to form ethyl 2-(2,4-dimethylphenoxy)acetate. Hydrazide formation follows via refluxing with hydrazine hydrate. Key factors include:

- Base strength : Strong bases (e.g., NaOH) are required due to the low acidity of 2,4-dimethylcarbolic acid, caused by electron-donating methyl groups .

- Reflux duration : Extended reflux (6–8 hours) ensures complete conversion of intermediates .

- Purification : Acidic filtration (pH 5–6) maximizes yield by preventing salt formation during isolation of intermediates like 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrazide bond formation. For example, the hydrazide proton (NH-NH₂) appears as a singlet at δ 4.2–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 265.13 for the parent compound) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase, with UV visualization at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to limit inhalation exposure, as airborne particulates may irritate mucous membranes .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Decontamination : Immediate washing with pH-neutral soap and water is required for skin contact. Contaminated clothing must be removed and professionally laundered .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation of derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions. For example, HMBC correlations between the hydrazide NH and carbonyl carbons confirm bond connectivity .

- Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of substituents) that cause unexpected splitting .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry in derivatives .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenoxy ring to enhance electrophilicity for nucleophilic substitutions .

- Microwave-assisted synthesis : Reduces reaction time for oxadiazole ring formation (e.g., from 8 hours to 30 minutes) while maintaining yields >80% .

- pH-controlled coupling : Adjust reaction media to pH 6–7 during hydrazide-aryl aldehyde condensations to minimize side-product formation .

Q. How do researchers address discrepancies in antimicrobial activity data across studies?

- Methodological Answer :

- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing. For example, Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922 serve as quality controls .

- Solvent controls : DMSO concentrations >1% can artificially suppress bacterial growth; use ≤0.5% to avoid false positives .

- Biofilm vs. planktonic assays : Discrepancies may arise from biofilm-specific resistance mechanisms, requiring crystal violet staining for biomass quantification .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina assesses binding affinity to targets like lipoxygenase (PDB ID: 1JNQ). Hydrazide derivatives show hydrogen bonding with Arg101 and Tyr181 .

- ADMET prediction : SwissADME evaluates logP (∼2.8) and aqueous solubility (LogS = −3.2), indicating moderate bioavailability. CYP450 inhibition risks (e.g., CYP3A4) are flagged for further in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.